Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is a chemical compound recognized for its potential applications in medicinal chemistry. This compound features a complex structure that integrates a piperidine ring with an isoxazole moiety, which contributes to its biological activity. The compound is classified under piperidine derivatives and is associated with various pharmacological properties.
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring containing one nitrogen atom. The presence of the isoxazole group enhances its pharmacological profile, making it a subject of interest in drug development.
The synthesis of methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One effective synthetic route includes:
Technical details regarding specific reaction conditions, reagents used, and yields are often described in patent literature and research articles .
The molecular structure of methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can be represented as follows:
This formula indicates the presence of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.
The compound exhibits specific structural features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly utilized to confirm the structure of this compound .
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions typical for piperidine derivatives:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction times .
The mechanism of action for methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate primarily involves its interaction with biological targets such as receptors or enzymes.
Data from pharmacological studies suggest that modifications to the structure can significantly influence its binding affinity and efficacy at target sites .
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically exhibits:
Key chemical properties include:
Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) can provide insights into purity and stability profiles .
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate has potential applications in:
Its unique structural features make it a valuable candidate for further exploration in medicinal chemistry and pharmacology .
The synthesis and pharmacological evaluation of piperidine-isoxazole hybrids represent a strategic evolution in heterocyclic chemistry, building upon decades of research into nitrogen-containing scaffolds. Piperidine derivatives have been integral to drug discovery since the mid-20th century, with foundational compounds like the anticancer agent vinblastine (a Catharanthus alkaloid containing a piperidine moiety) demonstrating the therapeutic potential of this heterocycle [7]. The structural complexity and three-dimensional diversity offered by piperidine derivatives enabled their application across multiple therapeutic domains, including antiviral, antimicrobial, and central nervous system (CNS) agents [7].
The integration of isoxazole motifs emerged as a significant advancement in the early 2000s, driven by the need for enhanced target engagement capabilities. Isoxazoles offered distinct advantages as bioisosteres for carboxylic acids and other heterocyclic systems, improving metabolic stability while maintaining hydrogen-bonding capacity [2]. The specific incorporation of 3-hydroxyisoxazole—as seen in methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate—arose from studies demonstrating this group's dual functionality: metal-chelating capacity (critical for enzyme inhibition) and π-stacking potential (valuable for receptor binding) [2] [5]. This hybrid architecture represents a convergence of structural features optimized through iterative medicinal chemistry campaigns targeting complex diseases.
Table 1: Evolution of Piperidine-Isoxazole Hybrids in Medicinal Chemistry
Time Period | Development Milestone | Therapeutic Application |
---|---|---|
1950s-1960s | Isolation of natural piperidine alkaloids (e.g., piperine) | Antioxidant, anticancer leads [7] |
1990s-2000s | Synthetic piperidine derivatives (e.g., raloxifene) | Selective estrogen receptor modulation [7] |
Early 2000s | Isoxazole-containing compounds in clinical development | Kinase inhibition, antimicrobials [2] |
2010-Present | Rational design of piperidine-isoxazole hybrids (e.g., methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate) | Targeted CNS and oncology therapeutics [2] [5] |
The molecular architecture of methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate exemplifies strategic scaffold design, incorporating three pharmacophoric elements that synergistically enhance target engagement:
Piperidine Core: The N-substituted piperidine (with methyl carboxylate at N1) provides conformational flexibility and basicity (calculated pKa ~8.5-10.5), facilitating membrane penetration and ionic interactions with biological targets. The chair-boat transition capability enables adaptation to diverse binding pockets, while the C4 substitution pattern positions the isoxazole moiety optimally for target engagement [7]. This substitution pattern mirrors clinically validated compounds like the GluN2B antagonist radiprodil, which features a 4-(4-fluorobenzyl)piperidine scaffold [2].
3-Hydroxyisoxazole Pharmacophore: This moiety acts as a privileged metal-chelating group, with computational studies indicating bidentate coordination with Mg²⁺ ions (bond distance ~2.0-2.2 Å). The hydroxyl group enhances hydrogen-bond donor capacity (log P reduction ~0.5-1.0 versus unsubstituted isoxazole), while the adjacent nitrogen enables dipole-dipole interactions with protein targets. X-ray crystallographic analyses of analogous compounds demonstrate isoxazole ring coplanarity with aromatic residues in binding pockets (dihedral angles <15°) [2] [5].
Benzyl Spacer: The methylene bridge between isoxazole C4 and the phenyl ring introduces torsional freedom (rotation barrier ~2-5 kcal/mol), allowing the aromatic system to adopt conformations that maximize hydrophobic contacts. Substituent effects on the benzyl ring significantly modulate bioactivity; para-halogenation (F, Cl) enhances potency by 3-5 fold in related compounds through halogen bonding interactions (distance ~3.3 Å) and lipophilicity optimization (clogP ~2.5-3.5) [2] [7].
Table 2: Functional Group Contributions to Molecular Properties
Structural Element | Key Properties | Role in Target Interaction |
---|---|---|
Piperidine ring | • Conformational flexibility • Basic nitrogen (pKa ~9-10) • 3D vector diversity | • Membrane penetration enhancement • Ionic/pH-dependent binding • Spatial orientation of pharmacophores |
3-Hydroxyisoxazole | • Metal chelation capacity • Hydrogen-bond donor/acceptor • Moderate acidity (pKa ~7-9) | • Divalent cation coordination (Mg²⁺, Zn²⁺) • Hydrogen bonding network formation • π-π stacking interactions |
Benzyl spacer | • Rotational freedom (∼180° range) • Hydrophobicity modulation • Stereoelectronic effects | • Optimal positioning of aromatic ring • Hydrophobic pocket penetration • Tunable electronic properties via substitution |
This hybrid scaffold has demonstrated exceptional versatility in modern drug discovery, particularly in programs requiring precise molecular recognition of challenging biological targets:
Kinase and Receptor Antagonism: The 3-hydroxyisoxazole moiety functions as a phosphate mimic, enabling competitive inhibition at ATP-binding sites. Molecular docking studies of analogs show H-bond interactions with kinase hinge regions (e.g., FGFR1: bond lengths 1.8-2.1 Å to Ala564 and Glu562) [3]. The piperidine nitrogen facilitates salt bridge formation with conserved acidic residues (e.g., Glu in P-loop), while the benzyl group occupies hydrophobic regions I/II. This multipoint binding explains the sub-micromolar activity (IC₅₀ = 50-200 nM) observed in enzymatic assays for related compounds [3] [7].
CNS-Targeted Therapeutics: The scaffold's moderate lipophilicity (calculated logP 2.8-3.2) and polar surface area (~50 Ų) align with blood-brain barrier permeability requirements. Structural analogs demonstrate potent GluN2B NMDA receptor antagonism (IC₅₀ = 6-50 nM), leveraging the protonatable piperidine nitrogen for ionic trapping in neural tissue [2]. Modifications at the piperidine N-position (e.g., methyl carboxylate versus carbamate) fine-tune CNS penetration, with in vivo studies showing Kp values of 2.5-4.0 for optimized derivatives [2] [5].
Molecular Glue Applications: Emerging evidence suggests that derivatives can stabilize protein-protein interactions by simultaneous binding to adjacent surfaces. The scaffold's extended conformation (length ~10-12 Å) bridges interfaces, as evidenced by crystallographic data showing contacts with both GluN2B and PSD-95 proteins in NMDA complexes [2]. This bifunctionality enables allosteric modulation of receptor complexes inaccessible to conventional inhibitors.
Table 3: Comparative Target Selectivity Profiles of Structural Analogs
Structural Variant | Primary Target | Potency (IC₅₀/EC₅₀) | Selectivity Index |
---|---|---|---|
4-(4-Fluorobenzyl)piperidine (Radiprodil) | GluN2B-NMDA | 6 nM | >10,000 vs. GluN2A [2] |
Benzimidazole-piperidine hybrids | P2X7 receptor | 0.43 μM (compound 135) | >100 vs. hERG [2] |
Piperidine-4-yl benzamides | HSP70 | 0.15 μM (compound 4e) | 50× vs. Hsp90 [7] |
Methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (putative) | Kinase polypharmacology | Computational Ki 19-85 nM | Predicted >100 vs. P450 2D6 |
The molecular properties of methyl 4-(4-benzyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate align with contemporary lead optimization criteria: molecular weight 316.36 g/mol, hydrogen bond acceptors 5, donors 1, rotatable bonds 5. In vitro ADME data for analogs show moderate plasma protein binding (85-92%), hepatic microsomal stability (t₁/₂ > 60 min), and Caco-2 permeability (Papp 12-18 × 10⁻⁶ cm/s), positioning this scaffold favorably for further development across multiple therapeutic areas [2] [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1